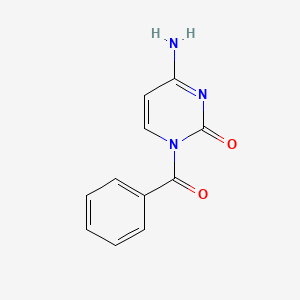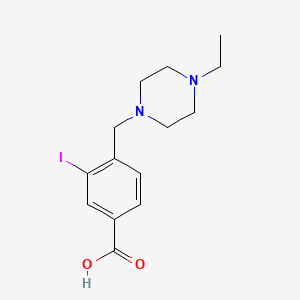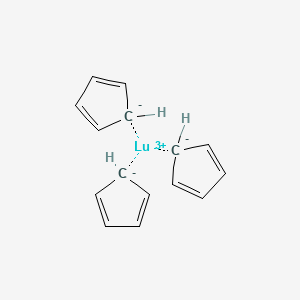
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium, also known as tris(η5-cyclopenta-2,4-dien-1-yl)lutetium, is an organometallic compound with the chemical formula C15H15Lu. This compound features a lutetium atom coordinated to three cyclopentadienyl ligands, forming a sandwich-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium typically involves the reaction of lutetium trichloride with cyclopentadienyl anions. A common method includes the use of sodium cyclopentadienide in a solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:
LuCl3+3NaC5H5→Lu(η5−C5H5)3+3NaCl
The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Ligand exchange reactions using other cyclopentadienyl derivatives or different ligands.
Major Products Formed:
Oxidation: Lutetium oxides.
Reduction: Lower oxidation state lutetium compounds.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Potential use in studying the interactions of rare earth elements with biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium exerts its effects involves the coordination of the lutetium atom with the cyclopentadienyl ligands. This coordination creates a stable complex that can interact with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or radiopharmaceutical use .
Comparison with Similar Compounds
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)lutetium is unique due to the specific properties imparted by the lutetium atom, such as its larger atomic radius and different electronic configuration compared to yttrium, scandium, and lanthanum.
Properties
| 1272-24-8 | |
Molecular Formula |
C15H15Lu |
Molecular Weight |
370.25 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;lutetium(3+) |
InChI |
InChI=1S/3C5H5.Lu/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
InChI Key |
PNSDNDNQCPEFTP-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


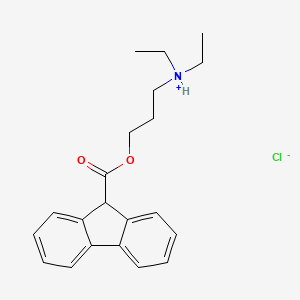
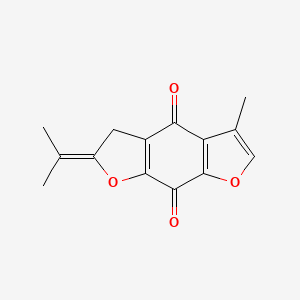
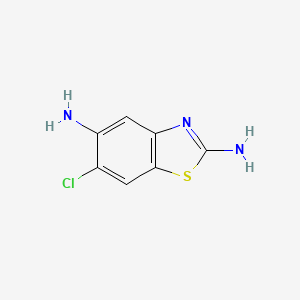


![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)

